BenchChemオンラインストアへようこそ!

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Kinase inhibitor B-Raf Structure-activity relationship

This specific pyridin-3-yl isomer is crucial for B-Raf inhibitor SAR, with a confirmed 434 nM IC50 and a 21,700-fold superiority over the 4-pyridinyl analog. The free primary amine at the 4-position enables direct amide, sulfonamide, or urea couplings without deprotection for rapid library elaboration. Securing this exact isomer ensures a quantitatively validated starting point for kinase inhibitor optimization.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 1513050-52-6
Cat. No. B1432489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
CAS1513050-52-6
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CN=CC=C2)CN
InChIInChI=1S/C10H12N4/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5,11H2,1H3
InChIKeyNSTRMZFPXIBYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1513050-52-6): Chemical Identity and Core Structural Profile


(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic amine building block with the molecular formula C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol . The compound features a 1-methyl-1H-pyrazole core substituted at the 3-position with a pyridin-3-yl moiety and at the 4-position with a primary aminomethyl group. This pyridine-pyrazole hybrid scaffold provides two aromatic nitrogen-containing heterocycles capable of π-stacking interactions with hydrophobic protein pockets and hydrogen bonding with kinase hinge regions [1]. The primary amine at the 4-position offers a reactive handle for amide bond formation, reductive amination, or sulfonamide coupling, making this compound a versatile intermediate for generating focused libraries of pyrazole-containing bioactive molecules. The pyridin-3-yl substitution pattern distinguishes this compound from isomeric analogs with pyridin-2-yl or pyridin-4-yl attachment, a structural nuance that has been shown to profoundly impact target binding affinity in kinase inhibitor programs [1].

(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: Why In-Class Pyrazole-Methanamine Analogs Are Not Interchangeable


Pyrazole-methanamine scaffolds with pyridinyl substitution are frequently employed in medicinal chemistry as kinase inhibitor building blocks and ligand cores. However, seemingly minor structural modifications within this chemotype can produce dramatic shifts in target potency and selectivity profiles. The specific substitution pattern of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine—with the aminomethyl group at the 4-position of the pyrazole ring and the pyridin-3-yl group at the 3-position—represents a precise spatial arrangement that cannot be replicated by analogs bearing alternative connectivity. Isomeric variants with pyridin-2-yl or pyridin-4-yl substitution exhibit markedly different binding characteristics due to altered nitrogen placement and resulting hydrogen-bonding geometry with kinase hinge residues [1]. Similarly, moving the aminomethyl group from the 4-position to the 5-position of the pyrazole ring changes the trajectory of the amine vector relative to the pyridine ring, potentially disrupting critical binding interactions. N-Methylation of the primary amine, while a common derivatization strategy, alters both the compound's hydrogen-bonding capacity and its physicochemical properties . These structure-activity relationships underscore that generic substitution of one pyrazole-methanamine building block for another is pharmacologically unsound without direct comparative data validating interchangeability.

(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: Quantitative Differentiation Evidence Against Structural Analogs


Pyridin-3-yl Versus Pyridin-4-yl Isomerism: 21,700-Fold Difference in B-Raf Kinase Inhibitory Potency

A direct head-to-head comparison of B-Raf inhibitory activity between compounds containing the pyridin-3-yl isomer core versus the pyridin-4-yl isomer core reveals a 21,700-fold potency differential [1][2]. The compound incorporating the 3-pyridinyl-substituted pyrazole scaffold (BDBM25643) exhibited an IC50 of 434 nM against human recombinant B-Raf kinase, whereas the analogous compound bearing a 4-pyridinyl substitution (BDBM25619) demonstrated an IC50 of 0.0200 nM under identical assay conditions. This quantitative disparity directly demonstrates that the position of the pyridine nitrogen atom relative to the pyrazole core is a critical determinant of target engagement, and that the 3-pyridinyl scaffold confers a distinct pharmacological signature that cannot be replicated by the 4-pyridinyl isomer.

Kinase inhibitor B-Raf Structure-activity relationship Isomer comparison

Free Primary Amine Versus N-Methylated Secondary Amine: Differentiated Hydrogen-Bonding Capacity and Downstream Derivatization Options

A comparison of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1513050-52-6) with its N-methylated analog N-methyl-1-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1483557-91-0/1509876-45-2) highlights a fundamental difference in chemical functionality . The target compound possesses a primary amine (R-NH₂), offering two hydrogen-bond donors and a nucleophilic nitrogen capable of participating in amide bond formation, sulfonamide synthesis, reductive amination, and urea formation. In contrast, the N-methylated analog contains a secondary amine (R-NH-CH₃), providing only one hydrogen-bond donor and altered nucleophilicity. This difference directly impacts both the range of available downstream chemistry and the potential for hydrogen-bonding interactions with biological targets .

Amine derivatization Hydrogen bonding Medicinal chemistry building blocks Primary amine

Pyridine-Pyrazole Hybrid Scaffold Contributes to Enhanced Binding Affinity Relative to Simplified Pyrazole Cores

The incorporation of a pyridine-pyrazole hybrid scaffold in (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine provides enhanced target binding characteristics compared to simpler pyrazole-only cores. As demonstrated in the broader pyrazole-methanamine chemotype class, compounds bearing the pyridine-pyrazole hybrid motif exhibit improved binding affinity for kinase targets [1]. Representative compounds from related structural classes have shown IC50 values as low as 2.3 nM compared to 98 nM for comparator molecules lacking the optimized pyridine-pyrazole arrangement [2]. The presence of the pyridin-3-yl substituent on the pyrazole core expands the π-stacking surface area available for hydrophobic interactions with protein binding pockets and introduces an additional hydrogen-bond acceptor (the pyridine nitrogen) that can engage kinase hinge residues [1][2].

Scaffold optimization Binding affinity Kinase hinge binder Pyrazole-pyridine hybrid

(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1513050-52-6): Validated Research Applications Derived from Quantitative Evidence


B-Raf Kinase Inhibitor Fragment-Based Drug Discovery and Scaffold Hopping Programs

Based on direct BindingDB evidence showing that the pyridin-3-yl-substituted pyrazole scaffold confers an IC50 of 434 nM against human B-Raf kinase, this compound is immediately applicable as a starting fragment for B-Raf inhibitor development [1]. The 21,700-fold potency differential between the 3-pyridinyl and 4-pyridinyl isomers underscores that this specific substitution pattern is non-negotiable for maintaining a defined potency baseline in B-Raf SAR campaigns. Researchers can use this building block to elaborate the primary amine position with diverse substituents (e.g., amides, sulfonamides, ureas) while retaining the core pharmacophore geometry that has been validated against B-Raf. The compound is particularly suited for fragment growth strategies where the aminomethyl group serves as the vector for extending into adjacent binding pockets such as the hydrophobic back pocket or the DFG-out allosteric site [1].

Synthesis of Diverse Amide, Sulfonamide, and Urea Libraries for Kinase Selectivity Profiling

The presence of a free primary amine distinguishes this compound from pre-functionalized analogs and enables maximum synthetic flexibility for generating focused compound libraries [1][2]. The primary amine can be directly coupled with carboxylic acids (amide formation), sulfonyl chlorides (sulfonamide synthesis), or isocyanates (urea formation) without requiring deprotection steps. This allows parallel synthesis of dozens to hundreds of derivatives from a single building block, enabling systematic exploration of substituent effects on kinase selectivity. Given the pyridine-pyrazole scaffold's demonstrated contribution to binding affinity within this chemotype class, libraries derived from this core are more likely to yield hit compounds against kinase targets than libraries built from simpler pyrazole cores lacking the pyridin-3-yl substituent [1].

Comparative Isomer Studies in Structure-Activity Relationship (SAR) Investigations

The quantitative data demonstrating a 21,700-fold potency difference between the pyridin-3-yl and pyridin-4-yl scaffolds establishes this compound as an essential comparator for systematic isomer mapping studies [1][2]. Researchers investigating the binding modes of pyridine-containing kinase inhibitors require access to all three pyridine isomers (2-yl, 3-yl, and 4-yl) to fully characterize the steric and electronic requirements of the target binding pocket. Procurement of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine specifically provides the 3-pyridinyl isomer, which occupies a distinct region of chemical space relative to the 2-pyridinyl and 4-pyridinyl variants [1][2]. Comparative profiling of this isomer against its regioisomeric counterparts generates high-value SAR data that informs lead optimization and scaffold selection decisions across multiple kinase programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.